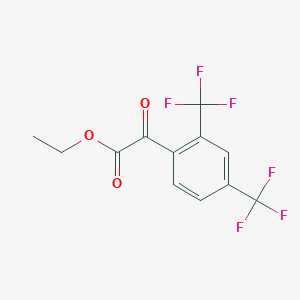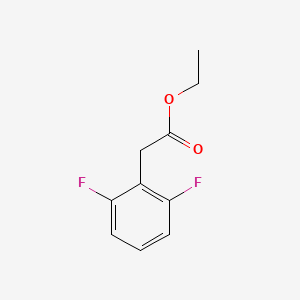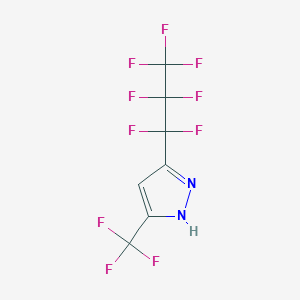
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a heterocyclic compound characterized by the presence of trifluoromethyl and heptafluoropropyl groups attached to a pyrazole ring
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and physiological responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to modulate enzyme activity and cellular processes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux of key intermediates, leading to changes in metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of trifluoromethylated and heptafluoropropylated building blocks, which are subjected to cyclization reactions to form the pyrazole ring. For instance, the cyclization of β-amino cyclic ketones can be employed to assemble trifluoromethylated fused tricyclic pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. For example, palladium-catalyzed carbonylative reactions have been utilized to synthesize similar trifluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl and heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and heptafluoropropyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-1,2,4-triazole: A similar compound with a trifluoromethyl group attached to a triazole ring.
N-(Trifluoromethyl)phenyl substituted pyrazole: Another pyrazole derivative with a trifluoromethyl group.
Uniqueness
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is unique due to the presence of both trifluoromethyl and heptafluoropropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCIMEQWUAWYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382159 |
Source


|
| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-18-6 |
Source


|
| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
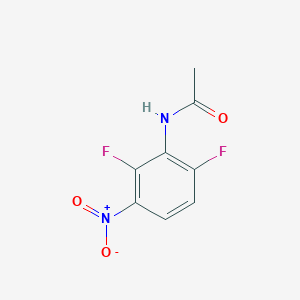
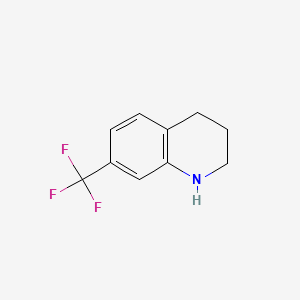

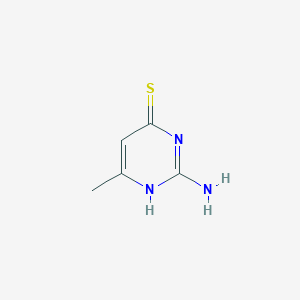


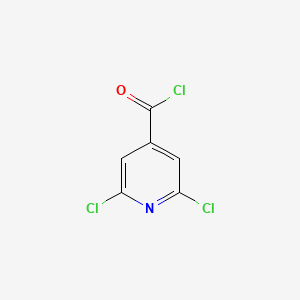
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)
